molecular formula C20H13F3N2O B2631378 2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 478080-29-4

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Cat. No. B2631378
CAS RN: 478080-29-4
M. Wt: 354.332
InChI Key: XTTYYOXWLNEMFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the new compounds; 3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)propan-1-ol was prepared by the reaction of 4-(3-hydroxypropyl)phenol with 1-(bromomethyl)-3-(trifluoromethyl)benzene .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .


Chemical Reactions Analysis

The chemical reactions of similar compounds involve either metal-based or ligand-based diffusion-controlled electron transfer properties . The color changes during spectral changes of redox species were recorded with in situ electrocolorimetric measurements .

Future Directions

The future directions for this compound could involve further exploration of its neuroprotective and anti-inflammatory properties . This could potentially lead to the development of new therapeutic agents for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

2-oxo-4-phenyl-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F3N2O/c21-20(22,23)16-8-4-5-14(11-16)13-25-10-9-17(18(12-24)19(25)26)15-6-2-1-3-7-15/h1-11H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTYYOXWLNEMFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C=C2)CC3=CC(=CC=C3)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.